molecular formula C19H21NO4 B2792592 N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide CAS No. 496036-02-3

N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide

Cat. No. B2792592
CAS RN: 496036-02-3
M. Wt: 327.38
InChI Key: QMQZDBJEELVYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a derivative of amphetamine and is classified as a Schedule I drug in the United States, meaning that it has a high potential for abuse and no recognized medical use. Despite its legal status, MDMA continues to be used recreationally by millions of people worldwide.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Serotonin is particularly important in regulating mood, appetite, and sleep, and is thought to play a role in the positive effects of N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide. By increasing the release of serotonin, N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide produces feelings of euphoria, increased empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide has both biochemical and physiological effects on the body. In addition to increasing the release of neurotransmitters in the brain, N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide also increases heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in individuals with pre-existing health conditions such as heart disease.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide has several advantages as a research tool, including its ability to produce consistent and predictable effects in study participants. However, there are also limitations to using N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide in research, particularly due to its potential for abuse and the lack of standardized dosing protocols.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide, including its potential therapeutic uses in the treatment of PTSD and anxiety. Additionally, researchers may continue to study the mechanisms of action of N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide in order to better understand its effects on the brain and behavior. Finally, researchers may explore alternative synthesis methods for N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide in order to reduce the environmental impact of the drug's production.

Synthesis Methods

N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide is synthesized from safrole, a natural substance found in the oils of certain plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide using a reducing agent such as aluminum amalgam.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide has been used in scientific research to study its effects on the brain and behavior. Studies have shown that N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide increases the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, increased empathy, and heightened sensory perception. N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide has also been studied for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-5-7-16(14(2)10-13)22-9-3-4-19(21)20-15-6-8-17-18(11-15)24-12-23-17/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZDBJEELVYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-(2,4-dimethylphenoxy)butanamide

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